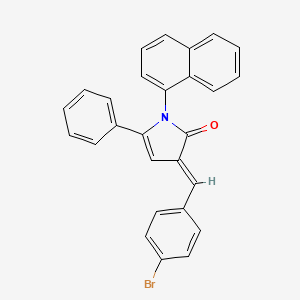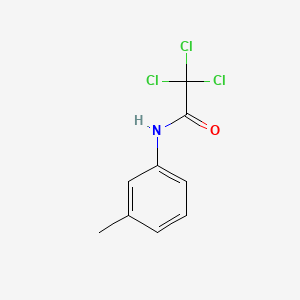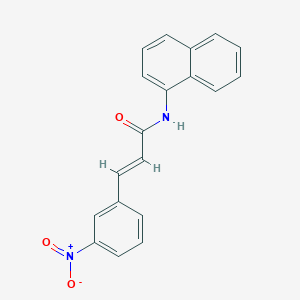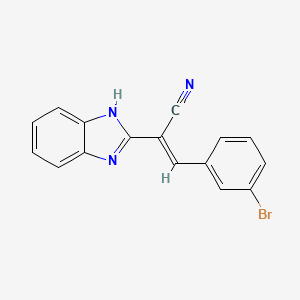![molecular formula C28H22N4O8 B11691635 N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide](/img/structure/B11691635.png)
N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two 3-methylphenoxy groups and two 5-nitrophenyl groups attached to an ethanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide typically involves the reaction of 3-methylphenol with 5-nitrobenzoyl chloride to form 3-(3-methylphenoxy)-5-nitrobenzoyl chloride. This intermediate is then reacted with ethanediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy groups can participate in binding interactions with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(3-methoxyphenyl)terephthalamide
- N,N’-bis(4-(methylthio)phenyl)terephthalamide
- N,N’-bis(2-(methoxycarbonyl)phenyl)terephthalamide
Uniqueness
N,N’-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide is unique due to its specific combination of 3-methylphenoxy and 5-nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C28H22N4O8 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]oxamide |
InChI |
InChI=1S/C28H22N4O8/c1-17-5-3-7-23(9-17)39-25-13-19(11-21(15-25)31(35)36)29-27(33)28(34)30-20-12-22(32(37)38)16-26(14-20)40-24-8-4-6-18(2)10-24/h3-16H,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
UPEHWMZRJDRKNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11691554.png)
![5-(4-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11691561.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11691564.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)



![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)

![Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11691629.png)
